molecular formula C23H19ClN2O4 B5231902 ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride

ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride

Katalognummer B5231902
Molekulargewicht: 422.9 g/mol
InChI-Schlüssel: JKZODNIPOAXLRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride, also known as NBQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. NBQX has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

Ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride acts as a selective antagonist of the AMPA subtype of ionotropic glutamate receptors. By blocking the activity of these receptors, this compound reduces the excitability of neurons in the brain, which can help to prevent seizures and protect against neuronal damage in conditions such as stroke and neurodegenerative diseases.
Biochemical and Physiological Effects:
The primary biochemical effect of this compound is the inhibition of AMPA receptor activity in the brain. This leads to a reduction in neuronal excitability and can help to prevent seizures and protect against neuronal damage. Physiologically, this compound has been shown to reduce seizure activity in animal models of epilepsy and to protect against neuronal damage in models of stroke and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride for lab experiments is its selectivity for the AMPA subtype of ionotropic glutamate receptors. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptors in the brain. However, one limitation of this compound is that it can only be used in in vitro experiments, as it cannot cross the blood-brain barrier and therefore cannot be used in in vivo experiments.

Zukünftige Richtungen

There are several potential future directions for research on ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride. One area of interest is the development of more potent and selective AMPA receptor antagonists that can cross the blood-brain barrier and be used in in vivo experiments. Another area of interest is the exploration of the potential use of this compound and other AMPA receptor antagonists in the treatment of addiction, as these compounds have been shown to reduce drug-seeking behavior in animal models. Finally, there is also interest in the development of novel drug delivery systems for this compound and other AMPA receptor antagonists, as this could improve their efficacy and reduce potential side effects.

Synthesemethoden

The synthesis of ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride involves a multi-step process that begins with the reaction of 3-nitrobenzoyl chloride and 2-aminobenzoic acid to form 3-(4-nitrophenyl)benzoic acid. This intermediate is then reacted with ethyl chloroacetate and triethylamine to form ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases. In addition, this compound has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Eigenschaften

IUPAC Name

ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4.ClH/c1-2-29-22(26)14-17-13-21(16-7-10-18(11-8-16)25(27)28)24-20-12-9-15-5-3-4-6-19(15)23(17)20;/h3-13H,2,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZODNIPOAXLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.